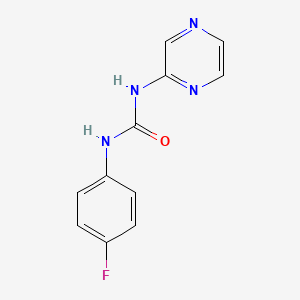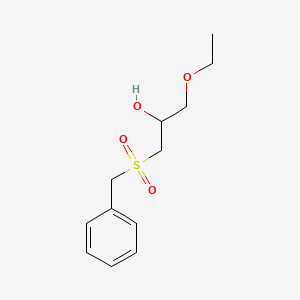![molecular formula C16H23NO5 B6123144 N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)
N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate, commonly known as EPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPI is a derivative of propenamine, which is a class of compounds known for their therapeutic properties. The synthesis method of EPPI involves the reaction of 4-ethylphenol with 3-chloropropylamine, followed by the addition of acrylonitrile and subsequent reduction with sodium borohydride. The resulting EPPI compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of EPPI is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. EPPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. EPPI has also been shown to interact with certain receptors in the body, including the cannabinoid receptor CB1 and the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects:
EPPI has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. EPPI has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. EPPI has also been shown to reduce pain and fever, making it a potential candidate for the treatment of various diseases, including arthritis and cancer.
Advantages and Limitations for Lab Experiments
EPPI has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established synthesis method. EPPI is also relatively stable and can be stored for long periods without significant degradation. However, EPPI is also highly reactive and can be difficult to handle in the lab. EPPI is also relatively expensive compared to other compounds, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on EPPI. One area of research is the development of new derivatives of EPPI with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the mechanism of action of EPPI and its interaction with specific receptors and enzymes in the body. Finally, research is needed to determine the potential applications of EPPI in various fields, including medicine, agriculture, and materials science.
Synthesis Methods
The synthesis of EPPI involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-ethylphenol with 3-chloropropylamine in the presence of a base catalyst. The resulting product is then reacted with acrylonitrile to form the intermediate product, which is then reduced with sodium borohydride to form EPPI. The overall synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the final product.
Scientific Research Applications
EPPI has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, EPPI has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases, including arthritis, cancer, and neurodegenerative disorders. In agriculture, EPPI has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, EPPI has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
3-(4-ethylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.C2H2O4/c1-3-10-15-11-5-12-16-14-8-6-13(4-2)7-9-14;3-1(4)2(5)6/h3,6-9,15H,1,4-5,10-12H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQVFSZSBRPZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCNCC=C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenoxy)-N-prop-2-enylpropan-1-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)

![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
